molecular formula C22H20FN5O4S B2446785 N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide CAS No. 1223961-82-7

N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide

Cat. No. B2446785
CAS RN: 1223961-82-7
M. Wt: 469.49
InChI Key: GUNKKONZHJMDGG-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H20FN5O4S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantitative Analysis in Pharmaceutical Research

  • A study developed a method for quantifying a substance related to N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide, validating it for accuracy and precision, which is significant for pharmaceutical analysis and quality control (Netosova et al., 2021).

Synthesis and Anti-Inflammatory Activity

  • Research on derivatives of N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide has shown significant anti-inflammatory activity, indicating potential therapeutic applications (Sunder & Maleraju, 2013).

Anticonvulsant Properties

  • Certain derivatives related to this compound have been synthesized and evaluated for anticonvulsant activity, showing promising results in animal models (Kelley et al., 1995).

Cytotoxicity Studies

  • Investigations into the cytotoxicity of related compounds have demonstrated their safety profile, indicating their potential as non-toxic pharmaceutical agents (Kulikovska & Zhuravel, 2015).

Anticancer and Antimicrobial Activities

  • Research has found that some derivatives exhibit significant anticancer and antimicrobial activities, opening avenues for their use in treating infections and cancer (Riyadh et al., 2013).

Cardiac Inotropic Effects

  • Studies on related compounds have shown positive inotropic effects on cardiac function, suggesting potential use in treating heart conditions (Li et al., 2008).

Pharmacological Evaluation

  • Novel derivatives have been synthesized and evaluated for various pharmacological activities, including antibacterial and antifungal properties (Suresh et al., 2016).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4S/c1-31-17-5-3-4-14(19(17)32-2)12-24-18(29)13-33-22-26-25-20-21(30)27(10-11-28(20)22)16-8-6-15(23)7-9-16/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNKKONZHJMDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide

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